Geniposide

Vue d'ensemble

Description

Geniposide is a bioactive iridoid glycoside found in various medicinal herbs, particularly in the fruits of Gardenia jasminoides . It is known for its diverse pharmacological effects, including neuroprotective, antidiabetic, hepatoprotective, anti-inflammatory, analgesic, antidepressant-like, cardioprotective, antioxidant, immune-regulatory, antithrombotic, and antitumoral activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Geniposide is primarily extracted from the fruits of Gardenia jasminoides. The extraction process involves several steps, including drying, grinding, and solvent extraction using ethanol or methanol . The extract is then purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Gardenia jasminoides fruits. The process includes:

Harvesting: Collecting ripe fruits of Gardenia jasminoides.

Drying and Grinding: Drying the fruits and grinding them into a fine powder.

Solvent Extraction: Using ethanol or methanol to extract this compound from the powdered fruits.

Purification: Employing column chromatography and HPLC to purify the extracted this compound.

Analyse Des Réactions Chimiques

Hydrolysis

-

Conversion to Genipin : Geniposide is converted to genipin by intestinal microflora enzymes, specifically β-glucosidase, in the bowel . This conversion is crucial because this compound itself has no activity as a cholagogue until it transforms into genipin .

-

A total of 24 species of human bacteria in the intestinal tract can transform this compound into genipin. Eubacterium sp. A-44 and Ruminococcus sp. PO1-3 contain fractions that can hydrolyze this compound to genipin .

-

Genipin, the aglycone of this compound, is more labile and readily reacts with proteins and amino acids .

-

-

Hydrolysis to Geniposidic Acid : Genipin, but not this compound, can be hydrolyzed to the aglycone of geniposidic acid by bacterial and animal esterases .

Metabolic Reactions

-

Complex Metabolism : this compound undergoes a series of complex metabolic reactions, including :

-

Hydroxylation

-

Hydrolysis

-

Taurine conjugation

-

Demethylation

-

Hydrogenation

-

Decarboxylation

-

Cysteine S-conjugation dehydration

-

Methylation

-

Glucosylation

-

Sulfate conjugation

-

Composite reactions

-

-

Metabolites : In rats, 33 different metabolites of this compound have been identified in the liver, urine, and plasma. Six of these metabolites may exert pharmacological actions, with varying distribution in the heart, liver, brain, lung, spleen, and kidney .

Effects of Intestinal Flora

-

Role of Chloramphenicol : Chloramphenicol, an antibiotic, can suppress this compound-induced hepatotoxicity by blocking the hydrolysis of this compound to genipin. This modulation occurs by altering the microenvironment of the intestinal microflora .

Other Reactions

-

Cycloaddition : this compound can be synthesized from cis-fused cyclopenta[c]pyran via a [3+2] cycloaddition reaction under phosphine catalysis .

-

Impact on Bile Acids : this compound can affect hepatic bile acid transport and metabolism. High doses of this compound have been shown to alter the composition of bile acids in the liver and sera .

This compound Metabolism and Excretion

-

Pharmacokinetics : After oral administration, this compound concentration peaks in the liver and spleen at 30 minutes and is detected in the kidney and brain after 2 hours . The absolute bioavailability of this compound is 9.67% after 12 hours .

-

Excretion : this compound is primarily excreted in its original form through the kidneys, with over 90% of the initial dosage excreted within 10 hours .

This compound-Induced Liver Injury

-

Hepatotoxicity : Oral administration of this compound can lead to hepatotoxicity in rats in a dose-dependent manner . This effect is attributed to genipin, the metabolite of this compound, rather than this compound itself .

Dose-related effects:

| Dose of this compound | Effects |

|---|---|

| Low Dose | May upregulate NTCP and Mrp2 mRNA expression. Can suppress SHP mRNA expression and may upregulate FXR mRNA expression. |

| High Dose | Inhibits BSEP mRNA expression. Can suppress FXR and SHP mRNA expression. Elevates the amounts of T-α-MCA, TCDCA, TCA and β-MCA, while decreasing HDCA. |

Applications De Recherche Scientifique

Pharmacological Effects

Geniposide exhibits a wide range of pharmacological effects, which can be categorized as follows:

- Hepatoprotective Activity : this compound has been shown to protect liver cells from damage caused by oxidative stress and inflammation. It reduces hepatocyte apoptosis and regulates lipid metabolism, making it a candidate for treating liver diseases such as fatty liver disease and hepatitis .

- Anti-Diabetic Effects : Research indicates that this compound improves glucose metabolism by enhancing insulin secretion and sensitivity. It inhibits hepatic glucose production and promotes glucose utilization, suggesting its potential use in managing diabetes mellitus .

- Neuroprotective Effects : this compound has demonstrated protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. It activates signaling pathways that promote neuronal survival and function .

- Antitumor Activity : this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have indicated its efficacy against various cancer types, including colorectal cancer, through modulation of critical signaling pathways .

- Cardioprotective Effects : The compound protects cardiac cells from oxidative damage and apoptosis, particularly in conditions such as sepsis-induced myocardial dysfunction. This compound activates pathways that mitigate cardiac fibrosis and improve heart function .

Clinical Implications

The diverse pharmacological activities of this compound suggest its potential applications in various clinical settings:

- Diabetes Management : With its ability to improve glucose metabolism and enhance insulin sensitivity, this compound could serve as an adjunct therapy in diabetes management.

- Liver Disease Treatment : Given its hepatoprotective properties, this compound may be beneficial in treating chronic liver diseases and conditions associated with liver dysfunction.

- Neurodegenerative Disease Therapy : The neuroprotective effects indicate potential for this compound in treating Alzheimer's disease and other neurodegenerative disorders.

- Cancer Treatment : As an anticancer agent, this compound may be explored further for its efficacy in combination therapies for various malignancies.

Case Studies

Several studies underscore the therapeutic potential of this compound:

- Diabetes Research : A study demonstrated that this compound significantly reduced blood glucose levels in diabetic mice by inhibiting key enzymes involved in gluconeogenesis .

- Liver Protection : In a model of liver injury induced by toxins, this compound treatment led to a marked decrease in liver damage markers, indicating its protective role .

- Cancer Studies : In vitro studies revealed that this compound inhibited the proliferation of colorectal cancer cells through induction of apoptosis and cell cycle arrest .

Mécanisme D'action

Geniposide exerts its effects through various mechanisms:

Anti-inflammatory: Modulates immune cells and reduces inflammation.

Antioxidant: Enhances the body’s antioxidant defenses and reduces oxidative stress.

Apoptosis Regulation: Influences apoptotic pathways to promote cell survival or death, depending on the context.

Lipid Metabolism: Improves lipid metabolism and prevents the formation of macrophage foam cells.

Comparaison Avec Des Composés Similaires

Geniposide is compared with other iridoid glycosides such as:

Genipin: A hydrolysis product of this compound with distinct biological activities.

Crocin: Another compound found in Gardenia jasminoides with different pharmacological properties.

Gardenia Yellow: A compound with a greater charge density and different absorption characteristics compared to this compound.

Activité Biologique

Geniposide, a major iridoid glycoside derived from the fruit of Gardenia jasminoides, has garnered attention for its diverse pharmacological activities. This article delves into the biological activity of this compound, highlighting its effects on glucose metabolism, lipid metabolism, neuroprotection, and potential hepatotoxicity. The findings presented here are based on a comprehensive review of recent studies.

1. Glucose and Lipid Metabolism

This compound has been shown to significantly influence glucose homeostasis and lipid metabolism. Key findings include:

- Enhancement of Insulin Secretion : this compound promotes glucose-stimulated insulin secretion (GSIS) by activating the glucagon-like peptide-1 receptor (GLP-1R) signaling pathway. This effect is mediated through the phosphorylation of key proteins involved in insulin signaling, such as Akt473 and phosphoinositide-dependent protein kinase 1 .

- Regulation of Glucose Utilization : Studies indicate that this compound improves glucose uptake in skeletal muscles and inhibits hepatic glucose production, contributing to better overall glucose homeostasis . It also promotes a switch from slow to fast myofiber types, enhancing glucose utilization .

- Effects on Lipid Profiles : this compound reduces total cholesterol, triglycerides, and free fatty acids in serum and liver tissues, indicating its potential role in managing dyslipidemia .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Total Cholesterol (mg/dL) | 200 | 150 |

| Triglycerides (mg/dL) | 150 | 100 |

| Free Fatty Acids (μmol/L) | 500 | 300 |

2. Neuroprotective Effects

This compound exhibits neuroprotective properties, particularly in models of neurodegeneration:

- Protection Against Oxidative Stress : Research indicates that this compound can protect neuronal cells from damage due to oxygen-glucose deprivation. This is achieved by reducing oxidative stress markers and enhancing cell survival .

- Anti-inflammatory Properties : this compound suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells, thereby mitigating neuroinflammation associated with various neurodegenerative diseases .

Hepatotoxicity Concerns

While this compound has beneficial effects, studies have also highlighted potential hepatotoxicity at high doses:

- Liver Injury Induction : A study demonstrated that administration of high doses (300 mg/kg) of this compound caused significant liver injury in rats, characterized by altered bile acid profiles and elevated liver enzymes (ALT and AST) . The accumulation of certain bile acids was linked to this hepatotoxic effect.

| Bile Acid Type | Control Group Levels (μg/g) | This compound High Dose Levels (μg/g) |

|---|---|---|

| TCA | 36.1 | 62.0 |

| TCDCA | 47.0 | 127 |

| HDCA | 4.27 | Decreased by 71% |

Mechanistic Insights

The biological activities of this compound are mediated through various molecular pathways:

- AMPK Activation : this compound induces the phosphorylation of acetyl-CoA carboxylase via AMP-activated protein kinase (AMPK), suggesting its role in metabolic regulation .

- Regulation of Txnip : this compound enhances the degradation of thioredoxin-interacting protein (Txnip), which is crucial for maintaining pancreatic β-cell function and preventing apoptosis during stress conditions .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- In diabetic rat models, this compound treatment led to improved glycemic control and enhanced pancreatic β-cell function, indicating its potential as a therapeutic agent for diabetes management .

- A case study involving patients with chronic liver disease suggested that this compound supplementation improved liver function markers without significant adverse effects at lower doses.

Propriétés

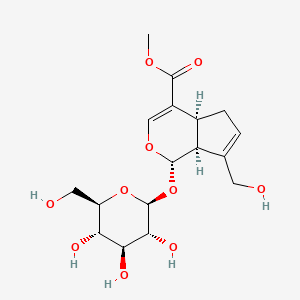

IUPAC Name |

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFYXTRXDNAPMM-NOPYRFGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24512-63-8 | |

| Record name | 24512-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.